Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate
Description
Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate is an isoxazole derivative featuring a trifluoromethoxy-substituted phenyl ring at the 5-position of the isoxazole core and an ethyl ester group at the 3-position. Isoxazole derivatives are recognized for their versatility in medicinal chemistry due to their heterocyclic structure, which often imparts pharmacological activity .
Properties
Molecular Formula |
C13H10F3NO4 |
|---|---|
Molecular Weight |
301.22 g/mol |
IUPAC Name |
ethyl 5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO4/c1-2-19-12(18)10-7-11(21-17-10)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3 |
InChI Key |
VTEJBNZABXLETM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step process involving:
- Formation of the isoxazole ring via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or substituted alkenes.
- Introduction of the 4-(trifluoromethoxy)phenyl group through nucleophilic aromatic substitution or by employing appropriately substituted starting materials.
- Esterification to install the ethyl ester group at the 3-position of the isoxazole ring.
This approach is supported by several studies and patents documenting the use of nitrile oxide cycloaddition as a key step in isoxazole synthesis.
Detailed Synthetic Route
Step 1: Preparation of Nitrile Oxide Intermediate
- Ethyl-2-chloro-2-(hydroxyimino)acetate is commonly used as a precursor to generate the nitrile oxide in situ.
- Under controlled conditions, typically in the presence of a base or under microwave irradiation, the nitrile oxide intermediate is formed from the corresponding hydroxyimino ester.
Step 2: Cycloaddition with 4-(Trifluoromethoxy)phenyl-Substituted Alkyne
- The nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne bearing the 4-(trifluoromethoxy)phenyl substituent.
- This reaction forms the isoxazole ring with regioselectivity favoring substitution at the 5-position by the aryl group.
- The reaction can be performed under metal-free conditions, which are environmentally benign and cost-effective.
Step 3: Esterification and Purification
- The ethyl ester group is either introduced during the nitrile oxide formation step or via subsequent esterification of the carboxylic acid intermediate.
- Purification is typically achieved by chromatographic techniques, such as silica gel column chromatography using ethyl acetate/petroleum ether mixtures as eluents.
Industrial and Green Chemistry Considerations
- Recent advances emphasize metal-free synthetic routes to minimize environmental impact and reduce production costs.
- Microwave-assisted cycloaddition reactions have been reported to improve yields and reduce reaction times significantly.
- Ionic liquids and aqueous media have been explored as green solvents to enhance reaction efficiency and recyclability.
Summary Table of Key Preparation Parameters
Comparative Analysis of Synthetic Routes
Several synthetic methodologies have been explored for isoxazole derivatives, with emphasis on:
- Metal-free cycloaddition : Avoids transition metal catalysts, reducing toxicity and cost.
- Microwave-assisted synthesis : Accelerates reaction rates and improves yields.
- Use of green solvents : Ionic liquids and aqueous media enhance sustainability and recyclability.
- Conventional methods : Employ bases or coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for coupling reactions in multi-step syntheses.
These methods provide a balance between efficiency, environmental impact, and scalability.
Research Findings and Observations
- The cycloaddition reaction of nitrile oxides with alkynes is a highly regioselective and versatile method for constructing the isoxazole ring system.
- The presence of the trifluoromethoxy substituent on the phenyl ring influences the electronic properties of the compound, potentially enhancing biological activity.
- Metal-free and microwave-assisted methods have been shown to produce high yields with fewer by-products, making them preferable for industrial production.
- The ester functionality at the 3-position is crucial for maintaining biological activity in related isoxazole derivatives.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions include various substituted isoxazoles, alcohols, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate exhibits several pharmacological properties:
- Anti-inflammatory Activity : Research indicates that derivatives of isoxazole can inhibit key inflammatory pathways, making this compound a candidate for treating inflammatory diseases .
- Antibacterial and Antifungal Activities : The compound has shown promising results against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .
- Interaction with Biological Macromolecules : Interaction studies reveal that the compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, indicating its potential role in drug design .
In Vitro Studies
In vitro studies have demonstrated that this compound possesses significant antioxidant properties. For instance, it has been tested against human primary fibroblasts and shown to exhibit superior antioxidant capabilities compared to traditional antioxidants like quercetin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the trifluoromethoxy group significantly affect the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets. This understanding aids in optimizing the compound for enhanced efficacy against specific diseases .
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The -OCF₃ group increases lipophilicity compared to -OCH₃ or -CO₂Et, which may enhance membrane permeability in biological systems .
Synthetic Utility : Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (CAS 179104-60-0) is a precursor for carboxylic acid derivatives via hydrolysis, a common strategy in prodrug design .
Biological Activity
Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H10F3NO4. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isoxazole ring with an ethyl ester group at the 3-position. This unique structural arrangement enhances its chemical reactivity and biological activity, particularly in drug development.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies indicate that derivatives of isoxazole can inhibit key inflammatory pathways, making this compound a candidate for treating inflammatory diseases.
- Antibacterial and Antifungal Activities : The compound has shown promising results against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .
- Interaction with Biological Macromolecules : Interaction studies reveal that the compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, indicating its potential role in drug design.
Case Studies and Experimental Data
- In Vitro Studies :
- Antioxidant Properties :
- Structure-Activity Relationship (SAR) :
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. A common method includes:
- Reaction of appropriate nitrile oxides with substituted phenols to yield isoxazoles.
- Subsequent esterification to introduce the ethyl group at the carboxylic acid position.
Recent advancements have focused on metal-free synthetic routes to enhance yield and minimize environmental impact .
Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions using ethyl-2-chloro-2-(hydroxyimino)acetate and dipolarophiles under microwave irradiation, which improves reaction efficiency (yields ~75–88%) . Key variables include temperature (60–100°C), solvent polarity, and microwave power. For example, acidic hydrolysis (6M HCl, reflux) yields carboxylic acid derivatives, while basic hydrolysis (10% NaOH/ethanol) produces sodium salts . Steric hindrance from the trifluoromethoxy group may slow hydrolysis compared to non-halogenated analogs, requiring extended reaction times .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F), IR, and HRMS. The trifluoromethoxy group’s electron-withdrawing nature causes distinct deshielding in ¹³C NMR (δ ~120–125 ppm for CF₃O) . X-ray crystallography is critical for resolving regiochemistry, as seen in related isoxazole derivatives where phenyl and ester groups occupy specific ring positions . IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer : Contradictions in SAR often arise from variable substituent effects. For example, fluorinated analogs (e.g., 4-fluorophenyl vs. 4-trifluoromethoxyphenyl) exhibit divergent biological activities due to differences in lipophilicity and electronic effects . To address this:
- Perform comparative molecular field analysis (CoMFA) to map steric/electronic contributions.
- Validate binding modes using crystallography or molecular docking with target proteins (e.g., enzymes or receptors) .
- Reconcile in vitro vs. in vivo data by adjusting pharmacokinetic parameters (e.g., logP, metabolic stability) .
Q. How can reaction optimization address low yields in nucleophilic aromatic substitution (NAS) at the trifluoromethoxy-substituted phenyl ring?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group deactivates the phenyl ring, complicating NAS. Strategies include:
Q. What analytical techniques are recommended for detecting degradation products under hydrolytic stress?
- Methodological Answer : Hydrolytic degradation under accelerated conditions (pH 1–13, 40–80°C) can generate carboxylic acids or ester hydrolysis byproducts. Analytical workflows include:
- LC-MS/MS : To identify degradation products using fragmentation patterns .
- ¹⁹F NMR : To track trifluoromethoxy group stability (distinct chemical shifts for intact vs. degraded species) .
- Kinetic modeling : To predict degradation pathways using Arrhenius equations .
Key Considerations for Experimental Design
- Stereoelectronic Effects : The trifluoromethoxy group’s strong electron-withdrawing nature impacts both synthetic reactivity (e.g., slower hydrolysis) and biological target interactions .
- Scale-Up Challenges : Transitioning from batch to continuous flow reactors (as used for similar isoxazoles) improves reproducibility and reduces side reactions .
- Data Validation : Cross-reference NMR/X-ray data with computational models (e.g., DFT calculations) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
